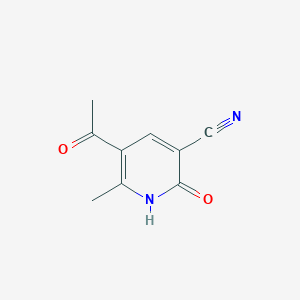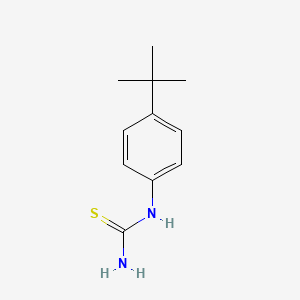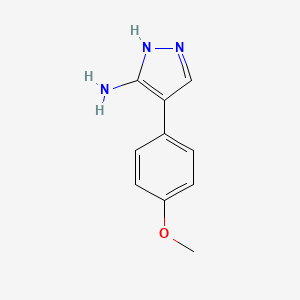
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol” is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “4-(Trifluoromethyl)” part suggests the presence of a trifluoromethyl group (-CF3) attached to the 4th carbon of the quinazoline ring. The “2-thiol” part indicates the presence of a thiol group (-SH) attached to the 2nd carbon of the quinazoline ring.
Scientific Research Applications
Synthesis and Derivatization
The compound has been involved in the synthesis of various substituted tetrahydroquinazolines and dihydroquinazolines. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a method for synthesizing disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting its versatility in creating combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Asymmetric Cycloaddition
In another study, Ji, Wang, and Sun (2018) utilized a copper-catalyzed asymmetric formal [4 + 2]-cycloaddition process involving copper-allenylidenes and hexahydro-1,3,5-triazines, providing a route to chiral tetrahydroquinazolines (Ji, Wang, & Sun, 2018).
Applications in Medicinal Chemistry
Johnson et al. (2013) explored the synthesis of 5,6,7,8-tetrahydroquinolines and tetrahydronaphthyridines containing trifluoromethyl groups. These compounds are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).
Solar Cell Applications
A study by Hilmi, Shoker, and Ghaddar (2014) involved using a thiolate/disulfide organic-based electrolyte system, including 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol, in dye-sensitized solar cells (DSSCs). This research demonstrates the compound's potential in renewable energy applications (Hilmi, Shoker, & Ghaddar, 2014).
Biological Activity Exploration
Ohloblina, Bushuieva, and Parchenko (2022) researched the biological activity of 1,2,4-triazole derivatives, including compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, showing a wide spectrum of biological activity and potential for medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).
properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQQXAWOTCAVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)




![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)


